molecular formula C22H32O4 B14700401 3beta,17-Dihydroxypregn-5-en-20-one 3-formate CAS No. 20867-15-6

3beta,17-Dihydroxypregn-5-en-20-one 3-formate

Katalognummer: B14700401
CAS-Nummer: 20867-15-6
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: LIQRRNOQIKMVTQ-YRCTWBNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3beta,17-Dihydroxypregn-5-en-20-one 3-formate is a steroidal compound with the molecular formula C21H32O3. It is a derivative of pregnane, a steroid nucleus, and is characterized by hydroxyl groups at the 3-beta and 17-beta positions, along with a formate ester at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3-formate typically involves the esterification of 3beta,17-Dihydroxypregn-5-en-20-one with formic acid or formic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the formate ester. The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 3-formate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3beta,17-Dihydroxypregn-5-en-20-one 3-formate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3-formate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular responses. The hydroxyl groups and formate ester play a crucial role in its binding affinity and specificity. Additionally, the compound may influence various signaling pathways, including those involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3beta,17-Dihydroxypregn-5-en-20-one 3-formate is unique due to the presence of the formate ester at the 3-position, which distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

20867-15-6

Molekularformel

C22H32O4

Molekulargewicht

360.5 g/mol

IUPAC-Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] formate

InChI

InChI=1S/C22H32O4/c1-14(24)22(25)11-8-19-17-5-4-15-12-16(26-13-23)6-9-20(15,2)18(17)7-10-21(19,22)3/h4,13,16-19,25H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

LIQRRNOQIKMVTQ-YRCTWBNTSA-N

Isomerische SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)O

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.